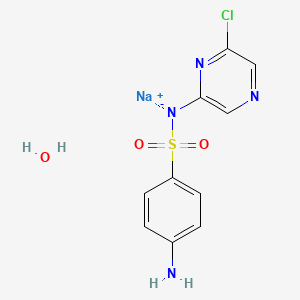

Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate

描述

Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate is a sulfonamide antibiotic primarily used in veterinary medicine. It is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria. This compound is particularly effective in treating coccidiosis in poultry, fowl typhoid, and fowl cholera .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of sulfaclozine sodium monohydrate involves the condensation of 2,6-dichloropyrazine with sulfanilamide in the presence of a suitable solvent and catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The crude product is then refined through binary mixed solvent recrystallization to enhance purity .

Industrial Production Methods

In industrial settings, the production process is optimized to reduce waste and improve yield. The conventional high-temperature frit reaction is replaced with a more efficient process involving appropriate solvents and catalysts. This method not only increases the transformation ratio but also minimizes the production of salt-containing wastewater .

化学反应分析

Types of Reactions

Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines .

科学研究应用

Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate has a wide range of scientific research applications:

作用机制

Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is necessary for the growth and reproduction of bacteria and protozoa. By blocking this pathway, sulfaclozine sodium monohydrate effectively halts the proliferation of these microorganisms .

相似化合物的比较

Similar Compounds

Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various infections.

Sulfadimethoxine: Used in veterinary medicine for treating respiratory, urinary, and enteric infections.

Uniqueness

Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate is unique due to its specific efficacy against coccidiosis in poultry and its ability to treat fowl typhoid and cholera. Its mechanism of action and the specific conditions under which it is effective make it a valuable compound in veterinary medicine .

生物活性

Sodium ((4-aminophenyl)sulfonyl)(6-chloropyrazin-2-yl)amide hydrate, commonly referred to as sulfaclozine sodium, is a sulfonamide antibiotic primarily utilized in veterinary medicine. This compound exhibits significant biological activity, particularly as a competitive antagonist of para-aminobenzoic acid (PABA), which is crucial in the folic acid synthesis pathway in bacteria and protozoa. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic applications of sulfaclozine sodium, supported by data tables and relevant research findings.

Target Enzyme

Sulfaclozine sodium primarily targets dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfaclozine disrupts the synthesis pathway essential for bacterial growth and reproduction.

Mode of Action

The compound acts as a competitive inhibitor of PABA, effectively blocking its incorporation into folic acid. This inhibition leads to reduced bacterial proliferation, making it effective against various infections.

Pharmacokinetics

Sulfaclozine sodium is characterized by its pharmacokinetic properties:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily excreted unchanged in urine.

- Half-life : Varies based on dosage and formulation but generally supports frequent dosing schedules.

These properties enhance its effectiveness in treating infections like coccidiosis in poultry and other bacterial diseases in livestock .

Therapeutic Applications

Sulfaclozine sodium has been extensively studied for its efficacy in veterinary medicine. Below is a summary of its applications:

| Application | Indication | Effectiveness |

|---|---|---|

| Coccidiosis treatment | Poultry (e.g., chickens) | High efficacy against Eimeria species |

| Fowl typhoid | Poultry (e.g., chickens) | Effective in reducing mortality rates |

| Fowl cholera | Poultry | Reduces clinical signs and improves recovery |

| General bacterial infections | Various livestock | Broad-spectrum activity against gram-positive and gram-negative bacteria |

Study 1: Efficacy Against Coccidiosis

A study conducted on broiler chickens demonstrated that administration of sulfaclozine sodium significantly reduced the severity of coccidiosis compared to control groups. The treated group showed lower oocyst counts and improved weight gain.

Study 2: Treatment of Fowl Typhoid

In a clinical trial involving fowl typhoid outbreaks, sulfaclozine sodium was administered to infected flocks. Results indicated a marked decrease in mortality rates and enhanced recovery times when compared to untreated groups .

Safety and Toxicology

While sulfaclozine sodium is generally well-tolerated, potential side effects include:

- Allergic reactions

- Gastrointestinal disturbances

- Possible impacts on renal function with prolonged use

Monitoring is recommended during treatment to mitigate adverse effects .

Comparative Analysis

Sulfaclozine sodium can be compared with other sulfonamide antibiotics regarding efficacy and application:

| Compound | Indications | Unique Features |

|---|---|---|

| Sulfadiazine | Bacterial infections | Broad-spectrum activity |

| Sulfamethoxazole | Combined with trimethoprim | Enhanced efficacy against resistant strains |

| Sulfadimethoxine | Respiratory and enteric infections | Commonly used in veterinary settings |

Sulfaclozine sodium stands out due to its specific effectiveness against coccidiosis and fowl diseases, making it a valuable tool in veterinary medicine .

属性

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDSLLFCMAPONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160962 | |

| Record name | Sodium sulfachloropyrazine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392129-96-2 | |

| Record name | Sodium sulfachloropyrazine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392129962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfachloropyrazine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLOZINE SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPM50228FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does sulfaclozine sodium monohydrate interact with serum albumin, and what are the structural consequences of this interaction?

A1: The study revealed that SSM binds to both BSA and HSA primarily through electrostatic attractions []. This interaction leads to a change in the secondary structure of both serum albumins, evidenced by circular dichroism (CD), synchronous fluorescence, and Fourier Transform infrared (FT-IR) spectroscopy []. This suggests that SSM binding can influence the conformation of these proteins.

Q2: Where on the serum albumin molecule does sulfaclozine sodium monohydrate bind?

A2: Competitive binding experiments using site markers, along with molecular docking simulations, indicated that SSM binds to site I of both BSA and HSA []. Site I, also known as the warfarin binding site, is a hydrophobic cavity within these proteins known to accommodate various ligands.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。